molecular formula C13H24N2O B3817319 3-[(cyclohex-3-en-1-ylmethyl)(isopropyl)amino]propanamide

3-[(cyclohex-3-en-1-ylmethyl)(isopropyl)amino]propanamide

Cat. No. B3817319
M. Wt: 224.34 g/mol
InChI Key: NEAWHWDWIYWHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(cyclohex-3-en-1-ylmethyl)(isopropyl)amino]propanamide” is an amide derivative with a cyclohexene ring. Amides are a type of functional group that contain a carbonyl group (a carbon atom double-bonded to an oxygen atom) linked to a nitrogen atom. In this case, the nitrogen atom is also linked to a cyclohexene ring and an isopropyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as isopropylamine) with a carboxylic acid derivative (such as a cyclohexene carboxylic acid derivative). This could potentially be achieved through a variety of methods, including direct amide coupling or via the formation of an activated carboxylic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound would include a cyclohexene ring, which is a six-membered carbon ring with one double bond, making it unsaturated . Attached to this would be an isopropyl group (a carbon atom attached to two methyl groups) and a propanamide group .


Chemical Reactions Analysis

As an amide, this compound would likely undergo reactions typical of this class of compounds. This could include hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The double bond in the cyclohexene ring could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As an amide, it would likely be capable of forming hydrogen bonds, which could influence its solubility and boiling point .

properties

IUPAC Name

3-[cyclohex-3-en-1-ylmethyl(propan-2-yl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-11(2)15(9-8-13(14)16)10-12-6-4-3-5-7-12/h3-4,11-12H,5-10H2,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAWHWDWIYWHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(=O)N)CC1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclohex-3-EN-1-ylmethyl)(isopropyl)amino]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(cyclohex-3-en-1-ylmethyl)(isopropyl)amino]propanamide
Reactant of Route 2
Reactant of Route 2
3-[(cyclohex-3-en-1-ylmethyl)(isopropyl)amino]propanamide
Reactant of Route 3
3-[(cyclohex-3-en-1-ylmethyl)(isopropyl)amino]propanamide
Reactant of Route 4
Reactant of Route 4
3-[(cyclohex-3-en-1-ylmethyl)(isopropyl)amino]propanamide
Reactant of Route 5
3-[(cyclohex-3-en-1-ylmethyl)(isopropyl)amino]propanamide
Reactant of Route 6
3-[(cyclohex-3-en-1-ylmethyl)(isopropyl)amino]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.